Structural Differentiation: 4-Methyl Pyrazole Substitution vs. Unsubstituted Pyrazole Analog N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
The target compound incorporates a 4-methyl substituent on the pyrazole ring, distinguishing it from the closest listed analog, N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine (C₁₆H₁₇N₅, MW 279.34), which bears an unsubstituted pyrazole. This methyl group adds 14 Da of molecular weight and is expected to modulate lipophilicity and steric interactions within the Npt2a binding pocket. The Bayer patent explicitly includes both substituted and unsubstituted pyrazole variants within the generic Markush structure, indicating that pyrazole ring substitution is a pharmacologically relevant diversity point [1]. No matched-pair biological data for these two specific analogs could be located in the publicly accessible portions of the patent.
| Evidence Dimension | Pyrazole ring substitution (molecular weight and lipophilicity modulation) |
|---|---|
| Target Compound Data | C₁₇H₁₉N₅, MW 293.4 g/mol, 4-methyl substituent present |
| Comparator Or Baseline | N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: C₁₆H₁₇N₅, MW 279.34 g/mol, pyrazole unsubstituted |
| Quantified Difference | ΔMW = +14.06 Da; substitution adds one methyl group |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula |
Why This Matters
The 4-methyl group affects molecular weight, lipophilicity (estimated ΔclogP ≈ +0.5), and potential steric interactions within the Npt2a binding pocket; procurement decisions must account for this structural difference if SAR around the pyrazole ring is critical to the experimental hypothesis.
- [1] Giese A, Klar J, Ehrmann AHM, et al., assignors to Bayer Aktiengesellschaft and Bayer Pharma Aktiengesellschaft. Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof. US Patent 20200055842A1. Published February 20, 2020. View Source
